molecular formula C26H25Cl2N3O3 B606854 (3E)-5-chloro-3-[[5-[3-(4-methyl-1,4-diazepane-1-carbonyl)phenyl]furan-2-yl]methylidene]-1H-indol-2-one;hydrochloride

(3E)-5-chloro-3-[[5-[3-(4-methyl-1,4-diazepane-1-carbonyl)phenyl]furan-2-yl]methylidene]-1H-indol-2-one;hydrochloride

Cat. No.: B606854
M. Wt: 498.4 g/mol
InChI Key: YYIMMVXTWBIEAG-YHLMHSEJSA-N
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Description

CX-6258 hydrochloride is a potent and selective inhibitor of the Pim family of kinases, which includes Pim-1, Pim-2, and Pim-3. These kinases are involved in cell survival, proliferation, and differentiation, making them attractive targets for cancer therapy. CX-6258 hydrochloride has shown significant efficacy in preclinical models of cancer, particularly in leukemia and solid tumors .

Preparation Methods

The synthesis of CX-6258 hydrochloride involves several steps, starting with the preparation of the core structure, followed by functional group modifications to enhance its potency and selectivity. The synthetic route typically involves the use of commercially available reagents and standard organic synthesis techniques. The final product is purified using chromatographic methods to achieve high purity .

Industrial production of CX-6258 hydrochloride follows similar synthetic routes but is scaled up to meet the demand for research and potential therapeutic use. The reaction conditions are optimized to ensure high yield and purity, and the process is carefully monitored to maintain consistency and quality .

Chemical Reactions Analysis

CX-6258 hydrochloride undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific conditions and reagents used but generally include modified versions of the original compound with altered functional groups .

Scientific Research Applications

CX-6258 hydrochloride has a wide range of scientific research applications, including:

Comparison with Similar Compounds

CX-6258 hydrochloride is unique among Pim kinase inhibitors due to its high potency and selectivity. Similar compounds include:

Compared to these compounds, CX-6258 hydrochloride offers a balance of high potency, selectivity, and favorable pharmacokinetic properties, making it a valuable tool for research and potential therapeutic applications .

Properties

IUPAC Name

(3E)-5-chloro-3-[[5-[3-(4-methyl-1,4-diazepane-1-carbonyl)phenyl]furan-2-yl]methylidene]-1H-indol-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24ClN3O3.ClH/c1-29-10-3-11-30(13-12-29)26(32)18-5-2-4-17(14-18)24-9-7-20(33-24)16-22-21-15-19(27)6-8-23(21)28-25(22)31;/h2,4-9,14-16H,3,10-13H2,1H3,(H,28,31);1H/b22-16+;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYIMMVXTWBIEAG-YHLMHSEJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCN(CC1)C(=O)C2=CC=CC(=C2)C3=CC=C(O3)C=C4C5=C(C=CC(=C5)Cl)NC4=O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCCN(CC1)C(=O)C2=CC=CC(=C2)C3=CC=C(O3)/C=C/4\C5=C(C=CC(=C5)Cl)NC4=O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25Cl2N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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